molecular formula C22H16ClF3N4O2 B2421973 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one CAS No. 860786-71-6

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one

Cat. No. B2421973
CAS RN: 860786-71-6
M. Wt: 460.84
InChI Key: LOFUFRUDPUCRBY-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a triazole ring, a pyridine ring, a trifluoromethyl group, and a phenylmethoxyphenyl group . These groups are common in many pharmaceutical and agrochemical compounds .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, trifluoromethylpyridine derivatives are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Enzyme Inhibition Studies

A molecule containing a trifluoromethyl group attached to a tertiary stereogenic center in a heteroaliphatic ring has shown promise in enzyme inhibition. Specifically, it enhances drug potency by lowering the pKa of a cyclic carbamate through a key hydrogen bonding interaction with the protein . Such insights can inform drug design strategies for various therapeutic targets.

Ligand Design

Researchers have reported a one-step synthesis of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands. These ligands can serve as chelating units in coordination chemistry and catalysis. Their unique properties may find applications in metal complexation, catalytic transformations, and material science .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The demand for TFMP derivatives has been increasing steadily, indicating a promising future direction .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF3N4O2/c1-14-28-30(20-19(23)11-16(12-27-20)22(24,25)26)21(31)29(14)17-7-9-18(10-8-17)32-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFUFRUDPUCRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one

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